Introduction: The Quinazoline Scaffold and the Significance of Physicochemical Profiling
Introduction: The Quinazoline Scaffold and the Significance of Physicochemical Profiling
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-(4-fluorophenyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2] Its bicyclic aromatic structure, composed of fused benzene and pyrimidine rings, provides a versatile framework for interacting with a wide range of biological targets. The compound 4-Chloro-6-(4-fluorophenyl)quinazoline is a specific derivative of this class, engineered with functional groups that make it a highly valuable intermediate for the synthesis of targeted therapeutics.
This guide provides a comprehensive analysis of the core physicochemical properties of 4-Chloro-6-(4-fluorophenyl)quinazoline. As a Senior Application Scientist, the objective is not merely to list data points, but to provide a field-proven perspective on why these properties are critical and how they are reliably determined. Understanding the physicochemical nature of a compound is fundamental to successful drug discovery. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), directly impacting its efficacy, safety, and developability.[3][4][5] This document will serve as a technical resource for scientists aiming to leverage this molecule in their research and development programs.
Part 1: Core Molecular and Structural Attributes
The identity and foundational characteristics of a molecule are the starting point for any in-depth analysis. These attributes define its size, composition, and the spatial arrangement of its atoms, which in turn dictate its higher-order properties.
The structure of 4-Chloro-6-(4-fluorophenyl)quinazoline is notable for three key features:
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The Quinazoline Core: A rigid, aromatic system that serves as the primary scaffold.
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The 4-Chloro Substituent: This is a critical functional group. The chlorine atom is an effective leaving group, making the C4 position susceptible to nucleophilic aromatic substitution. This provides a straightforward chemical handle for medicinal chemists to introduce a wide variety of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2][6]
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The 6-(4-fluorophenyl) Group: The addition of this phenyl ring significantly increases the molecule's size and lipophilicity. The fluorine atom is a common bioisostere for hydrogen, often introduced to block metabolic oxidation at that position, thereby improving the compound's pharmacokinetic profile.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 1003025-51-1 | [7] |
| Molecular Formula | C₁₄H₈ClFN₂ | [7] |
| Molecular Weight | 258.68 g/mol | [7] |
Part 2: Computationally Predicted Physicochemical Profile
In modern drug discovery, computational (in-silico) methods are employed early to predict the properties of a molecule before significant resources are committed to its synthesis and experimental testing. These predictions provide a valuable baseline for assessing a compound's potential "drug-likeness."[8]
Table 2: Predicted Physicochemical Properties
| Parameter | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol/Water Partition Coefficient) | 4.09 | A measure of lipophilicity. A LogP in this range suggests good membrane permeability but may also indicate potential for lower aqueous solubility and higher plasma protein binding.[4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | Predicts the molecule's ability to cross cell membranes. A TPSA below 140 Ų is generally associated with good cell permeability, and a value this low is indicative of excellent potential for oral absorption. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions. A low count is typical for membrane-permeable molecules. |
| Hydrogen Bond Donors | 0 | The absence of donor groups further supports good membrane permeability. |
| Rotatable Bonds | 1 | Indicates molecular rigidity. A low number of rotatable bonds (<10) is favorable for binding affinity and oral bioavailability, as it reduces the entropic penalty upon binding to a target. |
Data sourced from computational models.[7]
This in-silico profile positions 4-Chloro-6-(4-fluorophenyl)quinazoline within the chemical space of orally bioavailable drugs, making it an attractive starting point for further development.
Part 3: Experimental Protocols for Physicochemical Characterization
While predictions are useful, empirical data is the gold standard. The following section details the self-validating experimental workflows required to definitively characterize a newly synthesized batch of 4-Chloro-6-(4-fluorophenyl)quinazoline.
Workflow for Structural Verification and Purity Assessment
Expertise & Experience: The first step for any new chemical entity is to unequivocally confirm its identity and purity. A compound's biological activity is meaningless if its structure is incorrect or if impurities are present. We employ a tripartite approach—NMR, Mass Spectrometry, and HPLC—as a self-validating system. Each technique provides orthogonal information, and together they create an unassailable confirmation of the material's quality.
Experimental Protocol:
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Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate ~1 mg/mL stock solution in methanol or acetonitrile for MS and HPLC.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
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Causality: ¹H NMR confirms the number and connectivity of protons. ¹³C NMR verifies the carbon backbone. Crucially, for this molecule, ¹⁹F NMR will show a characteristic signal for the fluorophenyl group, confirming its presence and electronic environment.[1]
-
-
Mass Spectrometry (MS):
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Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Causality: This directly measures the mass-to-charge ratio, providing an exact mass that confirms the molecular formula (C₁₄H₈ClFN₂). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides a further layer of structural validation.
-
-
High-Performance Liquid Chromatography (HPLC):
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Inject the sample onto a reverse-phase C18 column.
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Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
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Use a UV detector set to multiple wavelengths to detect the analyte and any potential impurities.
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Causality: HPLC separates the target compound from any starting materials, by-products, or degradants. The area under the peak at the target retention time, relative to the total peak area, provides a quantitative measure of purity (e.g., >98%).[4]
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Mandatory Visualization: Structural & Purity Workflow
Caption: Workflow for confirming the identity and purity of 4-Chloro-6-(4-fluorophenyl)quinazoline.
Workflow for Aqueous Solubility Determination
Expertise & Experience: Poor solubility is a primary cause of failure for drug candidates.[4] It limits absorption and can lead to inconsistent clinical results. We prioritize a kinetic solubility assay early in development because it is high-throughput and more closely mimics the non-equilibrium conditions found in the gut after oral dosing, compared to a thermodynamic (overnight incubation) assay.
Experimental Protocol:
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Stock Solution Preparation: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
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Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well plate.
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Precipitation Induction: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells using a liquid handler. The final DMSO concentration should be low (e.g., 1-2%) to minimize co-solvent effects.
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Incubation and Measurement: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation to equilibrate.
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Quantification:
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Filter the plate to remove precipitated solid.
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Analyze the concentration of the compound remaining in the filtrate using a suitable method like HPLC-UV, LC-MS, or nephelometry (which measures light scattering from suspended particles).
-
Causality: By comparing the measured concentration to a standard curve, we can determine the maximum concentration of the compound that remains dissolved under these kinetic conditions.
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Mandatory Visualization: Kinetic Solubility Assay Workflow
Caption: High-throughput workflow for determining kinetic aqueous solubility.
Conclusion: A Versatile Building Block for Modern Drug Discovery
4-Chloro-6-(4-fluorophenyl)quinazoline presents a compelling profile for drug discovery professionals. Its core molecular structure is situated within a favorable "drug-like" space, with computational predictions suggesting good potential for membrane permeability and oral bioavailability. The true value of this compound, however, lies in its chemical reactivity. The 4-chloro position serves as a versatile synthetic handle, empowering medicinal chemists to rapidly explore structure-activity relationships by creating diverse analogues. The systematic experimental characterization of its physicochemical properties—from structural identity and purity to solubility and lipophilicity—is a non-negotiable step in unlocking its full potential. This guide provides the strategic framework and validated protocols necessary to build upon this promising scaffold, paving the way for the development of next-generation targeted therapies.
References
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